molecular formula C8H9N3 B1312906 (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine CAS No. 888498-07-5

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine

Número de catálogo: B1312906
Número CAS: 888498-07-5
Peso molecular: 147.18 g/mol
Clave InChI: KPNRVZRVBULYGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development and Significance of Pyrrolo[2,3-b]pyridine Scaffolds in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), scaffold has become a cornerstone in medicinal chemistry due to its unique structural and electronic properties. researchgate.net Initially explored as an analogue of the naturally occurring indole (B1671886) ring system, the introduction of a nitrogen atom was found to confer advantageous physicochemical characteristics. nih.gov This modification can enhance binding affinity to biological targets, improve metabolic profiles, and provide novel intellectual property opportunities.

The significance of this scaffold was solidified with its incorporation into several clinically successful drugs. A landmark example is Vemurafenib, a potent BRAF kinase inhibitor approved by the FDA for the treatment of melanoma. nih.gov Another notable drug, Pexidartinib, which targets the colony-stimulating factor 1 receptor (CSF1R) kinase, also features the 7-azaindole core and is used for treating tenosynovial giant cell tumors. nih.gov These successes have cemented the status of the 7-azaindole framework as a highly valuable scaffold, particularly in the development of kinase inhibitors.

Overview of the Therapeutic Potential of Pyrrolo[2,3-b]pyridine Derivatives

The therapeutic applications of pyrrolo[2,3-b]pyridine derivatives are extensive and continue to expand. Their ability to mimic adenine, a key component of ATP, makes them particularly effective as ATP-competitive kinase inhibitors. nih.gov This has led to their widespread investigation and application in oncology. Beyond cancer, these compounds have demonstrated a remarkable breadth of biological activities.

Researchers have successfully synthesized and evaluated pyrrolo[2,3-b]pyridine derivatives for a variety of therapeutic targets, showcasing their versatility. The table below summarizes some of the key biological activities reported for this class of compounds.

Therapeutic AreaBiological Target/ActivitySpecific Examples/Findings
Oncology Kinase Inhibition (VEGFR, FGFR, CDK8, GSK-3β, c-Met, PLK4)Potent inhibition of Fibroblast Growth Factor Receptors (FGFRs) for cancer therapy. rsc.org Discovery of a derivative as a potent Type II CDK8 inhibitor for colorectal cancer. acs.org
Neurodegenerative Disorders GSK-3β InhibitionNovel derivatives show potent glycogen (B147801) synthase kinase-3β (GSK-3β) inhibition, a key target in Alzheimer's disease treatment. nih.gov
Inflammatory Diseases Phosphodiesterase 4B (PDE4B) Inhibition, Orai Calcium Channel InhibitionDevelopment of selective PDE4B inhibitors for CNS diseases. nih.gov A derivative showed anti-inflammatory activity by inhibiting airway cell infiltration. nih.gov
Infectious Diseases Antiviral (Influenza, HIV), Antibacterial, AntimycobacterialA 7-azaindole derivative was identified as a potent influenza polymerase-B2 inhibitor. nih.gov Derivatives have shown activity against various bacterial and mycobacterial strains. juniperpublishers.com
Cardiovascular Conditions Hypotensive AgentsSome 7-azaindole analogues have been found to possess blood pressure-lowering activities. researchgate.net

This diverse range of activities underscores the chemical tractability and broad therapeutic potential of the pyrrolo[2,3-b]pyridine scaffold. juniperpublishers.comnih.gov

Research Landscape and Emerging Trends for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine and its Analogues

The research landscape for this compound and its analogues is predominantly focused on the field of kinase inhibition for therapeutic applications, particularly in oncology. The methanamine group at the 4-position serves as a critical linker, allowing for the attachment of various substituents to probe the binding pockets of target proteins.

Recent studies have explored the synthesis of libraries of 4-substituted 1H-pyrrolo[2,3-b]pyridines to develop potent and selective inhibitors for specific kinases. For example, derivatives based on this scaffold have been investigated as inhibitors of c-Met and colony-stimulating factor 1 receptor (CSF1R), both of which are important targets in cancer therapy. nih.govmdpi.com The core structure is often used to anchor the molecule in the ATP-binding site of the kinase, while modifications extending from the 4-position are designed to achieve selectivity and enhance potency. evitachem.com

Emerging trends point towards the rational design of these analogues to achieve specific therapeutic goals. This includes:

Scaffold Hopping and Molecular Hybridization: Combining fragments from known inhibitors with the pyrrolo[2,3-b]pyridine core to create novel chemical entities with improved properties. mdpi.com

Improving Selectivity: Fine-tuning the substituents on the methanamine nitrogen to exploit subtle differences between the ATP-binding sites of various kinases, thereby reducing off-target effects.

Targeting Novel Kinases: Expanding the application of this scaffold beyond well-established targets to address unmet medical needs, such as in neurodegenerative diseases and inflammatory conditions. nih.govnih.gov

The table below highlights specific examples of research involving analogues of this compound.

Compound/Analogue ClassBiological TargetResearch Finding
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amineProtein KinasesIdentified as a potent inhibitor of protein kinases, relevant for cancer and metabolic disorders. evitachem.com
N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Analogue)CSF1RDeveloped via molecular hybridization, this compound emerged as a potent CSF1R inhibitor with favorable properties. mdpi.com
1H-pyrrolo[2,3-b]pyridine derivatives with linkers at the 4-positionc-Met KinaseNovel derivatives were synthesized and evaluated as c-Met inhibitors, with one compound showing an IC₅₀ of 22.8 nM. nih.gov

This focused research effort indicates that this compound is a highly valuable and adaptable starting point for the development of next-generation targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNRVZRVBULYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470471
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888498-07-5
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 1h Pyrrolo 2,3 B Pyridin 4 Yl Methanamine and Its Analogues

Established Methodologies for the Pyrrolo[2,3-b]pyridine Core Construction.nih.govacs.orgorganic-chemistry.orgnih.govuni-rostock.deresearchgate.net

The formation of the bicyclic pyrrolo[2,3-b]pyridine structure is a critical first step in the synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine and its analogues. Various synthetic methods have been developed to construct this 7-azaindole (B17877) core, broadly categorized into cyclization reactions of appropriately substituted pyridine (B92270) or pyrrole (B145914) precursors and, more recently, multicomponent reactions that offer a more convergent approach. uni-rostock.denih.gov

Cyclization Reactions and Precursor Transformations.nih.govacs.orgorganic-chemistry.orgnih.govresearchgate.net

Cyclization reactions represent the most traditional and widely employed strategy for constructing the pyrrolo[2,3-b]pyridine core. These methods typically involve the formation of the pyrrole ring onto a pre-existing pyridine ring.

One notable method is the Chichibabin cyclization , which involves the condensation of a picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA). nih.govacs.org For instance, the reaction of 2-fluoro-3-picoline with benzonitrile, mediated by LDA, yields a 2-phenyl-7-azaindole. nih.govacs.org This reaction proceeds through the metalation of the picoline, followed by nucleophilic addition to the nitrile and subsequent intramolecular cyclization. nih.govacs.org

Another powerful strategy involves palladium-catalyzed cross-coupling reactions followed by cyclization. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key example. nih.gov In the context of 7-azaindole synthesis, an amino-halopyridine can be coupled with a terminal alkyne, and the resulting intermediate undergoes cyclization to form the pyrrole ring. nih.gov This approach allows for the introduction of various substituents on the pyrrole ring depending on the alkyne used. Microwave-assisted copper-mediated cyclization has been shown to be effective for this transformation. nih.gov

The Madelung synthesis and its modifications have also been applied to the formation of the 7-azaindole ring system, although they can be limited in scope compared to their application in indole (B1671886) synthesis. researchgate.net Additionally, intramolecular cyclization of acetylenic free amines catalyzed by silver has been reported to produce 7-azaindoles in good yields without the need for strong bases or acids. organic-chemistry.org

Multicomponent Reactions in Pyrrolo[2,3-b]pyridine Synthesis.nih.govscielo.org.mxresearchgate.netacs.org

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex heterocyclic systems in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable to the construction of the broader pyrrolo[2,3-b]pyridine framework. For example, a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta organic-chemistry.orgresearchgate.netpyrrolo[2,3-b]pyridines. nih.gov This demonstrates the potential of MCRs to rapidly build molecular complexity around the pyrrolo[2,3-b]pyridine core. The development of novel MCRs remains an active area of research for the divergent synthesis of functionalized azaindoles. uni-rostock.de

Regioselective Functionalization of the Pyrrolo[2,3-b]pyridine System.nih.govnih.gov

Once the pyrrolo[2,3-b]pyridine core is assembled, regioselective functionalization is necessary to introduce substituents at specific positions. Palladium-catalyzed cross-coupling reactions are particularly valuable for this purpose, allowing for the selective formation of carbon-carbon and carbon-heteroatom bonds at various positions of the 7-azaindole ring.

The Suzuki-Miyaura cross-coupling is a versatile tool for introducing aryl or vinyl groups. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura coupling can be performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This selectivity is crucial as it allows for the subsequent functionalization of the C-4 position. Similarly, successive Suzuki-Miyaura reactions on a 3,5-dihalo-7-azaindole derivative can be used to introduce different aryl groups at these positions in a controlled manner. nih.gov The choice of palladium catalyst and reaction conditions is critical to achieving the desired regioselectivity, especially in the presence of multiple halogen substituents. nih.gov

Amination Chemistry: Focus on Methanamine Introduction.nih.govmdpi.com

The introduction of the methanamine group at the C-4 position is a key step in the synthesis of the target compound. This is typically achieved through amination of a suitable C-4 functionalized pyrrolo[2,3-b]pyridine precursor.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination).researchgate.netnih.govnih.govmit.eduacsgcipr.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and is a method of choice for the amination of aryl and heteroaryl halides. researchgate.netacsgcipr.org In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination is employed to introduce a secondary amine at the C-4 position of a 4-chloro-2-aryl-pyrrolopyridine intermediate. nih.gov This reaction typically utilizes a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand, such as RuPhos, and a base. nih.govyoutube.com The reaction conditions can be optimized to achieve high yields and accommodate a range of amine coupling partners. nih.govmit.edu The use of palladium precatalysts can facilitate these reactions under mild conditions. mit.edu

Reaction Catalyst System Substrates Key Features
Buchwald-Hartwig AminationPd catalyst (e.g., Pd(OAc)2) + Ligand (e.g., RuPhos)4-Halo-pyrrolo[2,3-b]pyridine, Primary or Secondary AmineForms a C-N bond at the C-4 position.
Suzuki-Miyaura CouplingPd catalyst (e.g., Pd2(dba)3) + Ligand2-Iodo-4-chloro-pyrrolo[2,3-b]pyridine, Boronic AcidForms a C-C bond at the C-2 position.

Challenges in Amine Introduction and Protecting Group Strategies.nih.govjocpr.com

The introduction of an amine group onto the pyrrolo[2,3-b]pyridine ring is not without its challenges. One significant issue is the potential for the unprotected N-H of the pyrrole ring to interfere with the catalytic cycle of palladium-catalyzed reactions. nih.gov To circumvent this, the pyrrole nitrogen is often protected with a suitable protecting group. jocpr.com

The trimethylsilylethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen. nih.gov However, the final deprotection step can be problematic. For example, the removal of the SEM group can release formaldehyde, which may lead to undesired side reactions, such as the formation of tricyclic byproducts. nih.gov

Synthetic Routes for Derivatization and Analogue Preparation

The preparation of analogues of this compound, a compound of significant interest in medicinal chemistry, leverages a variety of synthetic strategies. These routes primarily focus on the modification of the 1H-pyrrolo[2,3-b]pyridine core, also known as the 7-azaindole scaffold, and the derivatization of the aminomethyl group at the C4 position. The synthetic approaches are designed to explore the structure-activity relationships (SAR) of these compounds, particularly as kinase inhibitors. nih.gov

Key synthetic methodologies for creating a diverse library of analogues include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in introducing various substituents onto the 7-azaindole nucleus. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate allows for the introduction of aryl groups. This is often followed by a Buchwald-Hartwig amination at the C4 position to install an amino group, which can then be further modified. nih.gov

The derivatization of the aminomethyl group at the C4 position is a crucial strategy for generating analogues with varied physicochemical properties. Standard organic transformations can be employed for this purpose. For example, the primary amine of this compound can undergo N-alkylation or N-arylation to yield secondary or tertiary amines. Furthermore, acylation of the amino group with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of a wide range of amide derivatives. These synthetic transformations are fundamental in exploring the chemical space around this scaffold.

In the broader context of synthesizing 1H-pyrrolo[2,3-b]pyridine derivatives, multi-step sequences are common. These often involve the initial construction of the bicyclic core followed by functionalization. For example, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a class of potent phosphodiesterase 4B (PDE4B) inhibitors, starts from a common intermediate which undergoes a Chan-Lam coupling, followed by saponification and subsequent amide coupling with various amines. nih.gov While this example focuses on derivatization at the C2 position, the amide bond forming reaction is directly applicable to the derivatization of the aminomethyl group at the C4 position of the target compound.

The synthesis of pyrrolo[2,3-d]pyrimidine analogues, which share a similar bicyclic core, also provides insights into potential derivatization strategies. In these syntheses, amination reactions are employed to introduce substituted aminomethyl groups, highlighting the feasibility of such modifications on a related heterocyclic system. mdpi.com

The following table summarizes various synthetic strategies that can be applied for the derivatization and analogue preparation of this compound, based on established methodologies for the 7-azaindole scaffold and related heterocycles.

Reaction Type Position of Derivatization Reagents and Conditions Resulting Analogue Class Reference
Suzuki-Miyaura CouplingC2Arylboronic acid, Pd catalyst (e.g., Pd2(dba)3), base (e.g., K2CO3)2-Aryl-1H-pyrrolo[2,3-b]pyridines nih.gov
Buchwald-Hartwig AminationC4Amine, Pd catalyst (e.g., Pd(OAc)2), ligand (e.g., RuPhos)4-Amino-1H-pyrrolo[2,3-b]pyridines nih.gov
Amide CouplingC4-aminomethylCarboxylic acid, coupling agent (e.g., T3P), base (e.g., DIPEA)N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)amides nih.gov
Reductive AminationC4-aminomethylAldehyde or ketone, reducing agent (e.g., NaBH(OAc)3)N-Alkyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanaminesInferred
N-ArylationC4-aminomethylAryl halide, Pd catalyst, baseN-Aryl-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanaminesInferred

These synthetic routes are crucial for the development of novel 1H-pyrrolo[2,3-b]pyridine derivatives with potential therapeutic applications, such as inhibitors for fibroblast growth factor receptor (FGFR) and FMS-like tyrosine kinase 3 (FLT3). rsc.org The ability to systematically modify the core structure and its substituents allows for the fine-tuning of biological activity and pharmacokinetic properties.

Biological Activities and Pharmacological Mechanisms of 1h Pyrrolo 2,3 B Pyridin 4 Yl Methanamine Derivatives

Classification of Biological Activities Exhibited by Pyrrolo[2,3-b]pyridine Derivatives

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold exhibit a broad spectrum of biological activities, largely attributable to their structural similarity to endogenous purines, allowing them to interact with a variety of ATP-binding sites in enzymes, particularly kinases. This has led to their development as potent inhibitors of several key signaling pathways implicated in diseases such as cancer and inflammatory disorders.

The primary biological activities of these derivatives can be classified as follows:

Kinase Inhibition: This is the most prominent activity, with derivatives targeting a wide range of kinases, including tyrosine kinases and serine/threonine kinases. This inhibitory action disrupts cellular signaling pathways that are often hyperactivated in disease states.

Antiproliferative Activity: By inhibiting kinases involved in cell cycle progression and proliferation, many pyrrolo[2,3-b]pyridine derivatives exhibit potent antiproliferative effects against various cancer cell lines.

Anti-inflammatory Effects: The inhibition of kinases, such as Janus kinases (JAKs), which are crucial for cytokine signaling, underlies the anti-inflammatory properties of some of these compounds.

Antiviral and Antimicrobial Activities: While less explored, some derivatives have shown potential in combating viral and microbial infections.

The versatility of the 7-azaindole (B17877) core allows for extensive chemical modification, enabling the fine-tuning of activity and selectivity towards specific biological targets.

Kinase Inhibition Spectrum and Selectivity

The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine scaffold has proven to be a privileged structure for the design of kinase inhibitors. The nitrogen atom in the pyridine (B92270) ring and the pyrrole (B145914) NH group can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP. This allows these compounds to effectively compete with ATP for binding to the kinase active site. The selectivity of these inhibitors is dictated by the nature and position of substituents on the pyrrolo[2,3-b]pyridine core, which can exploit unique features in the ATP-binding pockets of different kinases.

Fibroblast Growth Factor Receptor (FGFR) Family Inhibition (FGFR1, FGFR2, FGFR3)

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. nih.gov

One notable compound, 4h , demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.gov This compound also exhibited antiproliferative effects in breast cancer cells and inhibited cell migration and invasion. nih.gov

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.gov

Another study focused on developing pyrrolo[2,3-b]pyridine-3-one derivatives as irreversible FGFR4 inhibitors for hepatocellular carcinoma. Compound 25 from this series showed excellent enzymatic inhibitory activity against FGFR4 with an IC50 of 51.6 nM and potent antiproliferative activity against the Hep3B cell line. nih.gov

Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) Modulation

Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation. While extensive research has been conducted on 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, specific experimental data detailing the modulation of SGK-1 by this compound derivatives is limited in the currently available literature.

However, a study screening an in-house kinase library for Polo-like kinase 4 (PLK4) inhibitors revealed that several SGK-1 inhibitors with a 1H-pyrrolo[2,3-b]pyridine core also possessed PLK4 inhibitory activity. This research highlighted that the presence of a terminal amino group was a critical determinant for the inhibition of SGK-1. This suggests that the this compound scaffold, which contains a primary amine, has the potential for SGK-1 modulation, though further dedicated studies are required to elucidate the specific inhibitory profiles and mechanisms.

B-Raf Kinase Inhibition, including V600E Mutant

The B-Raf kinase is a key component of the MAPK signaling pathway, and the V600E mutation is a common oncogenic driver in several cancers, including melanoma. A computational study explored the potential of novel pyrrolo[2,3-b]pyridine derivatives as inhibitors of the V600E-mutant B-Raf kinase. umich.edu

Through molecular docking simulations, several compounds were identified that exhibited favorable binding interactions with the active site of V600E-B-Raf, comparable to the FDA-approved inhibitor Vemurafenib. The study highlighted that these derivatives formed crucial hydrogen bonds and hydrophobic interactions with key residues in the kinase domain. umich.edu Compound 35 was identified as a particularly promising candidate with enhanced pharmacological properties based on these in-silico analyses. umich.edu

While these computational findings are encouraging, experimental validation is necessary to confirm the inhibitory activity and therapeutic potential of these compounds against V600E-B-Raf.

TRAF2- and NCK-Interacting Kinase (TNIK) Targeting

TRAF2- and NCK-Interacting Kinase (TNIK) is a serine/threonine kinase that has emerged as a promising target in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK. nih.govrsc.org

Several series of compounds based on this scaffold were designed and synthesized, with some exhibiting potent TNIK inhibition with IC50 values lower than 1 nM. rsc.org A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of 31 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors provided insights into the structural requirements for potent activity, with pIC50 values ranging from 7.37 to 9.92. semanticscholar.org

Janus Kinase 1 (JAK1) Selective Inhibitory Profiles

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity. Selective inhibition of JAK1 is a key therapeutic strategy for various autoimmune diseases. A series of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamide derivatives were designed as JAK1-selective inhibitors. koreascience.kr

The (S,S)-enantiomer of compound 31g , designated as 38a , demonstrated excellent potency for JAK1 and high selectivity over other JAK family members (JAK2, JAK3, and TYK2). koreascience.kr This selectivity is crucial for minimizing off-target effects.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
38a 2.8130500230

Data represents the inhibitory activity of the (S,S)-enantiomer of a 1H-pyrrolo[2,3-b]pyridine carboxamide derivative. koreascience.kr

Further studies on 1H-pyrrolo[2,3-b]pyridine derivatives have also demonstrated their potential as inhibitors of JAK3, another important member of the JAK family. nih.gov

Colony Stimulating Factor 1 Receptor (CSF1R) Activity

Derivatives of the closely related pyrrolopyrimidine scaffold have demonstrated significant inhibitory activity against Colony Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages. nih.gov In the context of cancer, CSF1R signaling is implicated in the regulation of tumor-associated macrophages (TAMs), which play a role in the tumor microenvironment. nih.gov

While direct studies on this compound are limited, research on the bioisosteric 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) provides insights. For instance, a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative was developed to probe the structure-activity relationship of CSF1R inhibitors. nih.gov This particular derivative, however, was found to be 20-fold less potent than its pyrrolopyrimidine counterpart, highlighting the critical role of the core scaffold in CSF1R inhibition. nih.gov

Further modifications on the related pyrrolo[2,3-d]pyrimidine nucleus, such as the synthesis of N-Methyl-N-((6-((pyridin-2-ylmethyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been explored to develop potent CSF1R inhibitors. mdpi.com One of the more active compounds in a studied series was a meta-methyl derivative. ntnu.no The binding of CSF-1 to its receptor induces dimerization and autophosphorylation of tyrosine residues, which in turn activates downstream signaling cascades that promote cell proliferation, differentiation, and migration of myeloid lineage cells. nih.gov

B-cell Lymphoma 2 (BCL-2) Inhibition in Neoplastic Diseases

A patent has been filed for 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the B-cell Lymphoma 2 (BCL-2) protein, indicating their potential in the treatment of neoplastic diseases. kisti.re.kr The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway. kisti.re.kr In many cancers, the overexpression of anti-apoptotic BCL-2 proteins leads to the inhibition of apoptosis, thereby promoting tumor cell survival. kisti.re.kr By inhibiting BCL-2, these derivatives can restore the natural process of programmed cell death in cancer cells. The patent suggests the utility of these compounds in treating conditions such as neoplastic, autoimmune, or neurodegenerative diseases. kisti.re.kr

Protein Kinase B (PKB/Akt) Pathway Modulation

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as modulators of the Protein Kinase B (PKB/Akt) signaling pathway, a critical pathway in cell proliferation and survival that is often deregulated in cancer. researchgate.net For example, 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine has been noted as a potent inhibitor of protein kinases, including those in the PI3K-AKT-mTOR pathway. evitachem.com

Furthermore, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response that signals downstream to effectors, including the Akt pathway. nih.gov Inhibition of ATM can lead to tumor cell hypersensitivity to radiation and chemotherapy. researchgate.net The dysfunction of members of the phosphoinositide 3-kinase-related protein kinases (PIKK) family, which includes ATM, and the aberrant stimulation of the PI3K/AKT/mTOR signaling pathway are linked to a variety of diseases, including cancer. researchgate.net

Molecular Mechanisms of Action and Target Engagement

The therapeutic effects of this compound derivatives are rooted in their specific molecular interactions with their biological targets. Understanding these mechanisms, including enzyme inhibition kinetics and receptor binding, is crucial for optimizing their pharmacological profiles.

Enzyme Inhibition Kinetics and Binding Affinities (e.g., IC50 values)

The potency of 1H-pyrrolo[2,3-b]pyridine derivatives as enzyme inhibitors has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against various kinases.

For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent activity against Fibroblast Growth Factor Receptors (FGFRs). Compound 4h from this series exhibited IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org Another study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as Phosphodiesterase 4B (PDE4B) inhibitors showed that these compounds had IC50 values ranging from 0.11 to 1.1 μM. nih.gov

In the context of Janus Kinase (JAK) inhibition, a 1H-pyrrolo[2,3-b]pyridine analogue showed inhibitory activity towards JAK1, JAK2, and JAK3 with IC50 values of 2900 nM, 1800 nM, and 1100 nM, respectively. researchgate.net A lead compound, BPR1R024, from a series of CSF1R inhibitors, exhibited a potent CSF1R IC50 of 0.53 nM. acs.org

Compound/Derivative ClassTarget EnzymeIC50 Value
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR17 nM
FGFR29 nM
FGFR325 nM
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B0.11–1.1 μM
1H-pyrrolo[2,3-b]pyridine analogueJAK12900 nM
JAK21800 nM
JAK31100 nM
BPR1R024CSF1R0.53 nM

Receptor Binding and Downstream Signaling Pathway Modulation

The binding of 1H-pyrrolo[2,3-b]pyridine derivatives to their target receptors initiates a cascade of events that modulate downstream signaling pathways. As inhibitors, these compounds typically bind to the ATP-binding site of protein kinases, preventing the phosphorylation of substrate proteins that are essential for signal transduction. evitachem.com

For CSF1R inhibitors, this binding blocks the autophosphorylation of the receptor, thereby inhibiting downstream pathways that regulate the proliferation, differentiation, and survival of macrophages. nih.gov Similarly, by inhibiting ATM, these derivatives block the DNA damage response pathway, preventing the activation of downstream effectors that lead to cell cycle arrest and DNA repair. researchgate.net This can synergize with DNA-damaging agents like chemotherapy and radiation to induce cancer cell death. nih.gov The inhibition of the PI3K/Akt/mTOR pathway by these compounds can lead to decreased cell proliferation and survival. researchgate.net

Cellular Efficacy and Pharmacodynamic Endpoints

The in vitro and in vivo efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives is a critical determinant of their therapeutic potential. Cellular assays and pharmacodynamic studies provide essential information on their biological effects in a physiological context.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant cellular efficacy. For example, compound 4h , an FGFR inhibitor, was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.org It also significantly inhibited the migration and invasion of these cancer cells. rsc.org

In vivo studies with an ATM inhibitor from this class, compound 25a , in combination with irinotecan, demonstrated synergistic antitumor efficacy in HCT116 and SW620 xenograft models, with tumor growth inhibition of 79.3% and 95.4%, respectively. nih.gov The mechanism was confirmed to be through the inhibition of the ATM pathway. nih.gov Another study with a selective CSF1R inhibitor, BPR1R024, showed that oral administration delayed tumor growth in a murine colon tumor model and modulated the tumor microenvironment by increasing the ratio of anti-tumor M1 macrophages to pro-tumor M2 macrophages. acs.org This highlights the immunomodulatory activity of these compounds. acs.org

Pharmacodynamic studies have established a relationship between the concentration of the drug, target engagement, and the biological response. For the ATM inhibitor AZD1390, a clear pharmacokinetic-pharmacodynamic-efficacy relationship was established by correlating its free brain concentrations with the inhibition of tumor phospho-ATM and phospho-Rad50, induction of the apoptotic biomarker cleaved caspase-3, tumor regression, and increased survival in animal models. researchgate.net

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

Derivatives of the 1H-pyrrolo[2,3-b]pyridine nucleus have shown significant antiproliferative and pro-apoptotic activities across a diverse range of human cancer cell lines. These compounds often exert their effects by inhibiting key enzymes involved in cell cycle progression and survival.

One series of 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety was synthesized and evaluated for antiproliferative activity against four cancer cell lines: HT-29 (colon), A549 (lung), H460 (lung), and U87MG (glioblastoma). Many of these compounds exhibited moderate to excellent potency. The most promising analog, compound 32 , demonstrated potent inhibition of Flt-3 and c-Met kinases, which are crucial for the proliferation and survival of cancer cells.

Another study focused on 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of maternal embryonic leucine (B10760876) zipper kinase (MELK). The optimized compound, 16h , showed excellent anti-proliferative effects on A549, MDA-MB-231 (breast), and MCF-7 (breast) cell lines, with IC50 values ranging from 0.109 µM to 0.245 µM. nih.gov Flow cytometry analysis confirmed that compound 16h promoted apoptosis in A549 cells in a dose-dependent manner and effectively arrested the cell cycle in the G0/G1 phase. nih.gov

Furthermore, a derivative identified as 4h was found to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.org In the context of Acute Myeloid Leukemia (AML), a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as Fms-like tyrosine kinase 3 (FLT3) inhibitors. nih.gov Compound CM5 from this series demonstrated potent inhibition against FLT3-dependent human AML cell lines MOLM-13 and MV4-11, with IC50 values of 0.75 μM and 0.64 μM, respectively. nih.gov

Additionally, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups were developed as potent inhibitors of Ribosome S6 Protein Kinase 2 (RSK2). Compound B1 in this series exhibited the strongest anti-proliferation activity against the MDA-MB-468 triple-negative breast cancer cell line, with an IC50 of 0.13 μM. nih.gov Other research has identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of c-Met and Traf2- and Nck-interacting kinase (TNIK), further expanding the range of cancer cell types susceptible to this class of compounds. nih.gov Specifically, as a c-Met inhibitor, compound 9 showed strong cell inhibition with an IC50 of 329 nM in MKN-45 gastric cancer cells and 479 nM in EBC-1 lung cancer cells. nih.gov

CompoundTarget/ClassCancer Cell LineReported Activity (IC50)Reference
16hMELK InhibitorA549 (Lung)0.109 µM nih.gov
16hMELK InhibitorMDA-MB-231 (Breast)0.186 µM nih.gov
16hMELK InhibitorMCF-7 (Breast)0.245 µM nih.gov
CM5FLT3 InhibitorMOLM-13 (AML)0.75 µM nih.gov
CM5FLT3 InhibitorMV4-11 (AML)0.64 µM nih.gov
B1RSK2 InhibitorMDA-MB-468 (Breast)0.13 µM nih.gov
9c-Met InhibitorMKN-45 (Gastric)329 nM nih.gov
9c-Met InhibitorEBC-1 (Lung)479 nM nih.gov

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, and the ability of cancer cells to migrate and invade surrounding tissues is a critical step in this process. Several derivatives of this compound have demonstrated the ability to inhibit these processes, suggesting their potential as anti-metastatic agents.

Research into a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors identified compound 4h as a significant inhibitor of both cell migration and invasion in the 4T1 breast cancer cell line. rsc.org This finding is particularly important as aberrant FGFR signaling is known to play a crucial role in tumor progression and metastasis.

In a separate study, the 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, compound 16h , was also found to potently suppress the migration of A549 lung cancer cells. nih.gov While this study highlighted its role as a multi-target kinase inhibitor, the observed effect on cell migration underscores the therapeutic potential of this compound class in preventing the spread of cancer. nih.gov The inhibition of kinases such as RSK2, which is involved in cell migration pathways, by other 1H-pyrrolo[2,3-b]pyridine derivatives also points to a mechanistic basis for their anti-migratory effects. nih.gov

CompoundTarget/ClassCancer Cell LineObserved EffectReference
4hFGFR Inhibitor4T1 (Breast)Significant inhibition of migration and invasion rsc.org
16hMELK InhibitorA549 (Lung)Potent suppression of cell migration nih.gov

Structure Activity Relationship Sar Analysis for 1h Pyrrolo 2,3 B Pyridin 4 Yl Methanamine Analogues

Identification of Pharmacophoric Elements within the (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Scaffold

The pharmacological activity of compounds derived from the (1H-pyrrolo[2,3-b]pyridine) scaffold, also known as 7-azaindole (B17877), arises from several key pharmacophoric features. This bicyclic heterocyclic system is considered a bioisostere of indole (B1671886) or purine, effectively mimicking their interactions with biological targets. tandfonline.com

The core pharmacophoric elements include:

The Pyrrole (B145914) NH Group: The nitrogen atom in the pyrrole ring typically acts as a crucial hydrogen bond donor. SAR studies have revealed that substitution at this N1-position, which removes its hydrogen-bonding capability, can lead to a complete loss of binding affinity for certain kinases. tandfonline.com

The Pyridine (B92270) Nitrogen (N7): The nitrogen at position 7 of the pyridine ring functions as a hydrogen bond acceptor. This feature is critical for anchoring the molecule within the active site of many target proteins, particularly the hinge region of kinases.

The Aromatic System: The fused π-electron system of the pyrrole and pyridine rings provides a rigid planar structure that facilitates van der Waals and π-stacking interactions with aromatic amino acid residues in the target's binding pocket.

The 4-Methanamine Group: The methanamine substituent at the C4 position introduces a basic primary amine. This group can serve as a potent hydrogen bond donor and can also form key ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. The methylene (B1212753) linker provides conformational flexibility, allowing the amine to orient itself optimally for binding.

These elements collectively create a versatile scaffold that can be strategically modified to achieve high-affinity and selective interactions with a wide range of biological targets.

Positional and Substituent Effects on Biological Potency and Selectivity

The biological activity and selectivity of this compound analogues are highly sensitive to the nature and position of substituents on the 7-azaindole core. Research on various 7-azaindole derivatives has provided a deep understanding of these effects.

Studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors revealed the importance of substituents at the C2 position. nih.gov The SAR analysis demonstrated that the ring size and hydrophobicity of amide substituents significantly impact both potency and selectivity over the PDE4D isoform. nih.gov For instance, introducing a 3,3-difluoroazetidine (B2684565) ring resulted in a compound (11h) with high inhibitory activity and a six-fold selectivity for PDE4B over PDE4D. nih.gov

In the context of Janus kinase (JAK) inhibitors, substitutions at the C4 and C5 positions have been explored. Introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity. researchgate.net Specifically, N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have been designed as JAK1-selective inhibitors. acs.org

The following table summarizes key SAR findings from studies on related 7-azaindole analogues, illustrating the impact of various substituents on biological activity.

Scaffold/Analogue ClassPosition(s) of SubstitutionSubstituent(s)Effect on Biological ActivityTargetReference
1H-pyrrolo[2,3-b]pyridine-2-carboxamideC2 (Amide)3,3-difluoroazetidineIncreased potency (IC50 = 0.14 µM) and 6-fold selectivityPDE4B nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamideC2 (Amide)Increasing size of the amide (e.g., larger alkyl chains)Decreased activity by 2-20 foldPDE4B nih.gov
1H-pyrrolo[2,3-b]pyridineC4CyclohexylaminoLarge increase in inhibitory activityJAK3 researchgate.net
1H-pyrrolo[2,3-b]pyridineC5Carbamoyl groupLarge increase in inhibitory activityJAK3 researchgate.net
1H-pyrrolo[2,3-b]pyridineC35-methylenethiazolidine-2,4-dioneCrucial for kinase selectivityPLK4 koreascience.kr
1H-pyrrolo[2,3-b]pyridineC4Phenyl ring with 3,4,5-trimethoxy substitutionIdentified as an optimal substitute for anticancer activityAnticancer tandfonline.com

These findings highlight that positions 1, 3, 4, and 5 are particularly active sites for modification. tandfonline.comcitedrive.com The choice of alkyl, aryl carboxamide, or other heterocyclic rings as substituents is a successful strategy for developing novel, potent, and selective agents. citedrive.com

Ligand Efficiency and Drug Design Considerations in SAR Optimization

In the optimization of this compound analogues, ligand efficiency (LE) metrics are invaluable tools for guiding the drug design process. LE quantifies the binding energy of a compound per heavy (non-hydrogen) atom, providing a measure of how efficiently a molecule's size is used to achieve binding affinity. core.ac.uk A related and widely used metric is Lipophilic Ligand Efficiency (LLE), which combines potency (pIC50 or pKi) and lipophilicity (cLogP), offering insight into the quality of a lead compound. core.ac.uk

The goal during lead optimization is to improve potency while maintaining or improving drug-like properties. This often involves a balancing act, as adding functional groups to increase potency can also increase molecular weight and lipophilicity, potentially leading to poor pharmacokinetic properties. By tracking LE and LLE, medicinal chemists can prioritize modifications that provide the most significant gain in binding affinity for the smallest increase in size or lipophilicity.

For example, the development of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors led to the identification of compound 4h , which exhibited potent FGFR inhibitory activity (FGFR1 IC50 = 7 nM). rsc.org This compound's low molecular weight makes it an attractive lead for further optimization, as it likely possesses a high ligand efficiency, indicating that its atoms contribute very effectively to its binding affinity. rsc.org Such compounds provide a superior starting point for developing drug candidates with favorable developability profiles.

Comparative SAR Studies with Isosteric and Bioisosteric Scaffolds

To further explore the SAR of the this compound framework, comparative studies with isosteric and bioisosteric scaffolds are highly informative. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. estranky.sknih.gov Replacing the core scaffold can reveal the structural and electronic requirements for biological activity and lead to novel intellectual property.

A prominent bioisostere for the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is the 1H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. This replacement of a pyridine CH with a nitrogen atom can alter hydrogen bonding patterns, polarity, and metabolic stability. In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, researchers have successfully used the pyrrolo[2,3-d]pyrimidine scaffold, demonstrating its viability as a bioisosteric replacement for the pyrrolopyridine core found in the marketed drug Pexidartinib. mdpi.comnih.gov

Other scaffold hopping experiments have provided valuable SAR insights:

1H-Pyrazolo[3,4-b]pyridine (7-azaindazole): This scaffold was compared with 1H-pyrrolo[2,3-b]pyridine in the design of c-Met kinase inhibitors. Both scaffolds were able to produce potent compounds, indicating that the pyrazole (B372694) ring can effectively substitute for the pyrrole ring in this context. nih.gov

Thieno[2,3-b]pyrazine (B153567) and Indole: In the search for PDE4B inhibitors, replacing the 1H-pyrrolo[2,3-b]pyridine core with a thieno[2,3-b]pyrazine or an indole scaffold led to inactive compounds. nih.gov This highlights the specific importance of the pyrrolopyridine nitrogen arrangement for activity against this particular target.

1H-Benzo[d]imidazole: Replacing the pyrrolopyridine core with a benzimidazole (B57391) led to an approximately 3-fold loss of activity against PDE4B, suggesting that while it is tolerated, it is a suboptimal replacement. nih.gov

These comparative studies underscore that while bioisosteric replacements can be a powerful strategy, the effects are highly dependent on the specific biological target and the precise interactions within its binding site. nih.gov

Preclinical Investigations and Translational Research on 1h Pyrrolo 2,3 B Pyridin 4 Yl Methanamine Derivatives

In Vitro Biological Evaluation Methodologies

The preclinical assessment of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine derivatives involves a range of established in vitro methodologies to characterize their biological effects. Enzyme assays are fundamental in determining the inhibitory activity of these compounds against specific molecular targets. For instance, the inhibitory concentration (IC50) is a key parameter measured to quantify the potency of a derivative against kinases such as Fms-like tyrosine kinase 3 (FLT3), c-Met, and Cyclin-dependent kinase 8 (CDK8). nih.govnih.govfigshare.com

Cell-based assays are crucial for evaluating the effects of these derivatives on cellular processes. Cell proliferation assays, for example, are used to determine the ability of a compound to inhibit the growth of cancer cell lines. rsc.org The induction of apoptosis, or programmed cell death, is another important aspect of the biological evaluation, often assessed to understand the mechanism of action of potential anticancer agents. rsc.org Furthermore, cell migration and invasion assays are employed to evaluate the potential of these compounds to inhibit metastasis in cancer models. rsc.org For derivatives designed as receptor imaging agents, in vitro binding assays are conducted to measure their affinity and selectivity for specific receptor subtypes, such as the dopamine (B1211576) D4 receptor. nih.gov

Efficacy in Relevant Disease Models (e.g., in vitro cancer models)

Derivatives of (1H-Pyrrolo[2,3-b]pyridine have demonstrated notable efficacy in a variety of in vitro cancer models, highlighting their potential as therapeutic agents. These compounds have been investigated as inhibitors of several key proteins implicated in cancer progression.

One area of focus is their activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors. rsc.org Abnormal activation of the FGFR signaling pathway is a known driver in many tumor types. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3. rsc.org For example, compound 4h from a synthesized series demonstrated significant inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org This compound also effectively inhibited the proliferation of 4T1 breast cancer cells, induced apoptosis, and reduced cell migration and invasion. rsc.org

These derivatives have also been evaluated as c-Met inhibitors. nih.gov The c-Met proto-oncogene is another important target in cancer therapy. One study reported a 1H-pyrrolo[2,3-b]pyridine derivative, compound 9, which displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM. nih.gov This compound also showed potent inhibition of MKN-45 and EBC-1 cancer cell lines with IC50 values of 329 nM and 479 nM, respectively. nih.gov

In the context of colorectal cancer, derivatives have been studied as inhibitors of Traf2- and NCK-interacting kinase (TNIK) and Cyclin-dependent kinase 8 (CDK8). figshare.com A study on TNIK inhibitors used a three-dimensional quantitative structure-activity relationship to analyze thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives, which showed pIC50 values ranging from 7.37 to 9.92. Another derivative was identified as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM, which was shown to indirectly inhibit β-catenin activity and induce cell cycle arrest. figshare.com

Furthermore, research into Acute Myeloid Leukemia (AML) has explored these compounds as FLT3 inhibitors. nih.gov Overexpression of FLT3 is common in AML. A synthesized derivative, CM5, showed significant inhibition of FLT3 and FLT3-ITD. nih.gov It also demonstrated potent inhibition of FLT3-dependent human AML cell lines MOLM-13 and MV4-11, with IC50 values of 0.75 μM and 0.64 μM, respectively. nih.gov Additionally, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as highly selective and orally available ATM inhibitors with potent antitumor activity. researchgate.net

Table 1: In Vitro Efficacy of this compound Derivatives in Cancer Models

Compound/Derivative Target Cancer Model IC50 Value Reference
Compound 4h FGFR1, FGFR2, FGFR3 4T1 breast cancer cells 7 nM, 9 nM, 25 nM rsc.org
Compound 9 c-Met MKN-45, EBC-1 cells 22.8 nM (kinase), 329 nM, 479 nM (cell) nih.gov
Compound 22 CDK8 Colorectal Cancer 48.6 nM figshare.com
CM5 FLT3, FLT3-ITD MOLM-13, MV4-11 AML cells 0.75 μM, 0.64 μM nih.gov

Development of Radioligands for Imaging Studies (e.g., NMDA receptor subunits)

The development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a critical area of translational research. radiologykey.com These tools allow for the non-invasive study of biological processes and the distribution of drug targets in the living brain. radiologykey.com While extensive research has been conducted on various scaffolds for imaging N-methyl-D-aspartate (NMDA) receptors, the specific development of radioligands directly from the this compound core for this purpose is not extensively detailed in the provided context. However, research on the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives provides insights into their potential in this area.

For instance, fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potential imaging agents for the dopamine D4 receptor. nih.gov In these studies, binding affinities for dopamine D2, D3, and D4 receptor subtypes were measured, with several ligands showing high and selective binding for the D4 receptor. nih.gov The lipophilicity of these compounds, a key factor for brain penetration, was also assessed. nih.gov While an 18F-labeled ligand from this series showed rapid washout from the brain in mice, likely due to nonspecific binding, other derivatives were identified as promising candidates for further development based on their in vitro binding properties and calculated logP values. nih.gov The general strategy for developing radioligands for NMDA receptors has often involved modifying known antagonists to be suitable for PET or SPECT imaging. radiologykey.com

Computational and Theoretical Approaches in the Study of 1h Pyrrolo 2,3 B Pyridin 4 Yl Methanamine

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a ligand, such as a derivative of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, to its macromolecular target, typically a protein or enzyme. These methods are crucial for elucidating the structural basis of biological activity and for the rational design of more potent and selective inhibitors.

Research on various derivatives of the 1H-pyrrolo[2,3-b]pyridine core has demonstrated the utility of this approach. For instance, molecular docking studies have been performed to understand how these compounds bind to the active sites of various kinases, which are common targets for this class of inhibitors. ingentaconnect.com In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then computationally placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy pose considered the most likely binding mode.

For example, in studies of 7-azaindole (B17877) derivatives as inhibitors of Trk A kinase, docking simulations revealed key interactions between the ligand and the protein's active site. ingentaconnect.com Similarly, docking of pyrrolo[2,3-d]pyrimidine derivatives, a closely related scaffold, into the Janus Kinase 1 (JAK1) active site identified crucial hydrogen bond interactions with residues such as Glu957 and Leu959. nih.gov For derivatives of this compound, the pyrrolo[2,3-b]pyridine core is known to interact with the kinase hinge region through hydrogen bonding. mdpi.com The methanamine group at the 4-position can serve as an additional hydrogen bond donor or acceptor, further anchoring the ligand within the binding pocket.

The results from these simulations provide valuable information for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance its binding affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on 1H-Pyrrolo[2,3-b]pyridine Scaffolds

Target Protein PDB ID Key Interacting Residues Reference
Trk A Kinase 4aoj Not specified ingentaconnect.com
TNIK Not specified Favorable interactions identified
Janus Kinase 1 (JAK1) Not specified Glu957, Leu959, Gly887 nih.gov

Quantum Chemical Methods for Mechanistic Insights and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies.

Studies on 7-azaindole and its derivatives have employed DFT to gain fundamental insights. For example, DFT calculations have been used to optimize the molecular geometry and to predict the infrared and Raman vibrational spectra of chloro-substituted 7-azaindole-3-carbaldehydes. mdpi.com The theoretical spectra showed good agreement with experimental data, confirming the accuracy of the computational models. Such analyses can elucidate the influence of different substituents on the electronic and structural properties of the 7-azaindole core. mdpi.com

Furthermore, quantum chemical calculations can predict various electronic properties, such as ionization energies and electron spectra (UV absorption, X-ray emission), which are crucial for understanding the molecule's behavior in biological systems and its potential for forming specific interactions. mdpi.com For this compound, these methods can be used to:

Calculate the partial atomic charges to identify sites susceptible to electrostatic interactions or nucleophilic/electrophilic attack.

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons.

Model reaction pathways and transition states to understand its metabolic fate or mechanism of action.

These theoretical insights are complementary to experimental data and are invaluable for predicting a molecule's reactivity and physicochemical properties before its synthesis.

In Silico Prediction of Biological Activity

In silico methods for predicting biological activity are essential for prioritizing compounds for synthesis and experimental testing. One of the most common techniques is the Quantitative Structure-Activity Relationship (QSAR) analysis. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly useful. These methods build statistical models that correlate the 3D properties (fields) of a series of molecules with their experimentally determined biological activities.

Several 3D-QSAR studies have been successfully applied to derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold. In a study on 7-azaindole derivatives as Trk A inhibitors, both CoMFA and CoMSIA models were developed that showed high statistical reliability and predictive power. ingentaconnect.com The models generated contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This information provides a clear roadmap for designing new compounds with enhanced potency. ingentaconnect.com

Another 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent Traf2 and Nck-interacting kinase (TNIK) inhibitors also yielded robust CoMFA and CoMSIA models. These models were then used to design five new compounds with predicted high activity against colorectal cancer cells. Beyond predicting potency, in silico tools are also used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline.

Table 2: Statistical Results of 3D-QSAR Models for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Study/Target Model Q² (Cross-validation) R² (Non-cross-validation) R²_test (External validation) Reference
Trk A Inhibitors CoMFA 0.51 0.98 0.74 ingentaconnect.com
Trk A Inhibitors CoMSIA 0.64 0.98 0.80 ingentaconnect.com
TNIK Inhibitors CoMFA 0.65 0.86 0.97

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping and molecular hybridization are creative in silico and synthetic strategies aimed at discovering novel chemical entities with improved properties by modifying the core structure of a known active compound.

Scaffold hopping involves replacing the central core (scaffold) of a molecule with a structurally different moiety that maintains a similar 3D arrangement of the key functional groups responsible for biological activity. This can lead to compounds with completely different chemical structures but similar biological profiles, potentially overcoming issues like poor pharmacokinetics or intellectual property limitations. A scaffold-hopping experiment successfully identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as novel phosphodiesterase 4B (PDE4B) inhibitors. nih.gov

Molecular hybridization involves combining structural features from two or more different pharmacophores or known active molecules into a single new hybrid compound. The goal is to create a molecule with an enhanced affinity for the target, a better selectivity profile, or a dual-action mechanism. This strategy has been applied to the related pyrrolo[2,3-d]pyrimidine scaffold, where fragments of the marketed drug Pexidartinib (which contains a 1H-pyrrolo[2,3-b]pyridine core) were merged with a pyrrolopyrimidine nucleus to generate potent new CSF1R inhibitors. mdpi.compharmrxiv.de

For a compound like this compound, these strategies could be applied as follows:

The 1H-pyrrolo[2,3-b]pyridine core could be replaced with other bicyclic heteroaromatics (scaffold hopping) to explore new chemical space while preserving the key vector orientations of its substituents.

The methanamine side chain could be combined with fragments from other known kinase inhibitors (molecular hybridization) to design novel compounds that interact with additional pockets in the target's active site.

These computational design strategies are powerful tools for generating novel and diverse compound libraries based on the promising this compound structure.

Future Perspectives and Research Directions for 1h Pyrrolo 2,3 B Pyridin 4 Yl Methanamine

Rational Design of Next-Generation Pyrrolo[2,3-b]pyridine-Based Therapeutics

The rational design of new therapeutics based on the 1H-pyrrolo[2,3-b]pyridine scaffold is a highly active area of research, driven by an increasing understanding of molecular biology and computational chemistry. This approach aims to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates by making targeted structural modifications.

A primary strategy involves structure-based drug design, where knowledge of the three-dimensional structure of a biological target, such as a protein kinase, is used to guide the synthesis of more effective inhibitors. nih.gov For instance, the 7-azaindole (B17877) nucleus is adept at forming critical hydrogen bond interactions with the hinge region of many kinases, mimicking the binding of adenosine (B11128) triphosphate (ATP). pharmablock.comnih.gov Starting from this core, medicinal chemists employ strategies like molecular hybridization and scaffold hopping to create novel compounds with enhanced activity. mdpi.com Molecular hybridization combines pharmacophoric elements from different bioactive molecules, while scaffold hopping replaces the core structure with a different one while aiming to retain or improve binding affinity. mdpi.com

Research on inhibitors for the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase exemplifies this approach. mdpi.comnih.gov By strategically adding different aryl units and other fragments to the C-4, C-5, and C-6 positions of the pyrrolopyrimidine scaffold (a related bioisostere), researchers have developed potent and selective inhibitors. mdpi.com One such derivative, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged as a highly potent CSF1R inhibitor with favorable drug-like properties. mdpi.com This iterative process of design, synthesis, and biological evaluation is crucial for developing next-generation therapeutics that are both highly effective and possess a minimized side-effect profile.

Exploration of Novel Therapeutic Targets and Indications

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to its investigation against a wide array of biological targets, extending far beyond its initial applications. This exploration opens up potential new therapeutic indications for derivatives of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.

Oncology: In cancer therapy, this scaffold is a cornerstone for developing inhibitors of various protein kinases that are crucial for tumor growth and survival. nih.gov Targets include:

PI3K (Phosphoinositide 3-kinase): Novel 7-azaindole derivatives have been identified as potent PI3K inhibitors, which can disrupt the PI3K/AKT/mTOR signaling pathway that is frequently deregulated in cancer. nih.govnih.gov

FGFR (Fibroblast Growth Factor Receptor): Abnormal activation of FGFR is implicated in many tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3. rsc.org

DYRK Kinases: Derivatives of 7-azaindole have demonstrated the ability to inhibit DYRK1B and DYRK2 kinases, which are involved in the progression of cancers like glioblastoma. nih.gov

DDX3 Helicase: A novel 7-azaindole derivative has been designed to target the DEAD-box helicase DDX3, which is overexpressed in certain cancers and contributes to drug resistance. researcher.life

Inflammation and Autoimmune Diseases: The scaffold is also being explored for inflammatory conditions.

Derivatives have been developed as antagonists for the CRTh2 receptor and inhibitors of the Orai calcium channel, which play roles in asthma and allergic inflammation. nih.govnih.govingentaconnect.com

Others have shown potential as Chemokine receptor-2 (CCR2) antagonists, relevant for inflammatory diseases. nih.govingentaconnect.com

Infectious Diseases: The 7-azaindole framework is significant in the design of new antiviral agents. acs.org Research has demonstrated its utility in developing inhibitors for a range of RNA viruses, including influenza A, HIV, dengue, and Ebola. acs.org

Neurodegenerative Diseases: The potential effectiveness of azaindole derivatives in conditions like Alzheimer's disease represents another promising avenue of research. nih.govingentaconnect.com This broad spectrum of activity underscores the potential of this compound derivatives to be developed for a multitude of diseases.

Integration of Advanced Synthetic Technologies and Automated Synthesis

The future of drug discovery with the 1H-pyrrolo[2,3-b]pyridine scaffold will increasingly rely on advanced and automated synthetic technologies. The development of elegant and efficient synthetic techniques is an active area of research, as it allows for the rapid creation of large libraries of diverse compounds for biological screening. rsc.org

Modern synthetic chemistry has provided powerful tools for modifying the 7-azaindole core. Advances in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable. mdpi.comnih.govrsc.org These methods allow for the precise and chemoselective installation of various substituents onto the heterocyclic ring system, which is a key step in optimizing the biological activity of the final compounds. nih.gov The development of novel methods for C-H bond functionalization further expands the toolkit for creating structural diversity. rsc.org

The modular nature of these synthetic routes is highly amenable to automation and high-throughput synthesis. nih.gov By integrating these advanced synthetic protocols with robotic platforms, researchers can accelerate the synthesis-purification-analysis cycle. This allows for the generation of hundreds or thousands of analogues in a short period, which can then be tested against various biological targets. This rapid iteration of the design-make-test-analyze cycle is critical for shortening the timeline of drug discovery and identifying promising lead compounds more efficiently.

Development of this compound as a Key Building Block for Complex Molecules

This compound is not only a potential therapeutic agent in its own right but also a crucial starting material, or "building block," for the synthesis of more complex and highly functionalized molecules. In this role, the molecule can be conceptually divided into two key components: the 7-azaindole core and the 4-methanamine functional group.

The 1H-pyrrolo[2,3-b]pyridine core often serves as the "warhead" or anchor of the molecule, responsible for the primary binding interaction with the biological target. nih.gov For example, in many kinase inhibitors, the nitrogen atoms in the bicyclic ring system form essential hydrogen bonds with the protein's hinge region. pharmablock.com

The (methanamine) group at the 4-position acts as a versatile chemical handle. It provides a convenient point for extension, allowing chemists to attach other molecular fragments. These added fragments can be designed to interact with other regions of the target protein, thereby increasing the compound's potency and selectivity. The synthesis of CSF1R inhibitors, for instance, involves a key Buchwald-Hartwig amination step at the C-4 position to introduce a secondary amine, which is part of a larger substituent crucial for the final molecule's high affinity. nih.gov This modular approach, where a validated core scaffold is combined with diverse chemical appendages via a reliable linking point, is a powerful and efficient strategy in modern drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, and how can their efficiency be evaluated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a procedure involving 4-chloro-pyrrolopyridine intermediates reacting with methanamine derivatives yields the target compound. Efficiency is evaluated by reaction yield (e.g., 77% in a coupling reaction with naphthalen-1-ylmethanamine) and purity (validated by HPLC ≥98%) . Key steps include refluxing in xylene for 25–30 hours, followed by NaOH treatment and recrystallization from methanol .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic protons (e.g., δ 6.97 ppm for H-5 in pyrrolopyridine) and amine protons (δ 11.98 ppm for NH). Contradictions in peak assignments may arise from tautomerism or impurities, requiring 2D NMR (e.g., HSQC) for resolution .
  • IR : Confirm NH stretching (3131 cm⁻¹) and aromatic C=C vibrations (1624 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., observed 394.1783 vs. calculated 394.1794 for a derivative) .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Use HPLC with UV detection (≥98% purity threshold) and compare retention times with standards. Recrystallization from methanol or ethanol is recommended to remove polar impurities, as demonstrated in procedures yielding white solids with sharp melting points (e.g., 278–281°C) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives while minimizing side products?

  • Methodological Answer :

  • Temperature : Reflux in xylene (140–145°C) enhances reactivity but may require reduced time to avoid decomposition .
  • Catalysts : Use Pd-based catalysts (e.g., Suzuki coupling for aryl substitutions) to improve regioselectivity .
  • Monitoring : Employ TLC or LC-MS to track intermediate formation and adjust stoichiometry (e.g., 3:1 molar ratio of amine to chloro intermediate) .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected peaks in 1H NMR) when synthesizing novel derivatives?

  • Methodological Answer :

  • Impurity Analysis : Compare observed peaks with predicted byproducts (e.g., unreacted starting material or oxidized intermediates). Use column chromatography (silica gel, ethyl acetate/hexane) for purification .
  • Tautomerism : For pyrrolopyridine derivatives, dynamic NMR or variable-temperature studies can resolve tautomeric equilibria .

Q. What protective group strategies are effective for the primary amine in this compound during multi-step syntheses?

  • Methodological Answer :

  • tert-Butoxycarbonyl (Boc) : Protect the amine using Boc anhydride in THF, yielding stable intermediates (e.g., tert-butyl methylcarbamate derivatives). Deprotection with TFA/CH₂Cl₂ (1:4) restores the free amine .
  • Benzyl Groups : Alternative protection with benzyl chloroformate, though Boc is preferred for acid stability .

Q. What methodologies are recommended for assessing the biological activity of this compound derivatives against specific enzyme targets?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence polarization assays for PKCι inhibition (IC₅₀ < 100 nM) with ATP concentration gradients .
  • Cellular Uptake : Radiolabel derivatives (e.g., ³H or ¹⁴C) to quantify membrane permeability in HEK293 cells .

Q. What computational approaches are utilized to predict the reactivity and stability of this compound in different solvent systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine group) and solvent effects (e.g., DMSO vs. water) .
  • Machine Learning : Train models on Reaxys/Pistachio datasets to predict reaction pathways (e.g., amination vs. alkylation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.